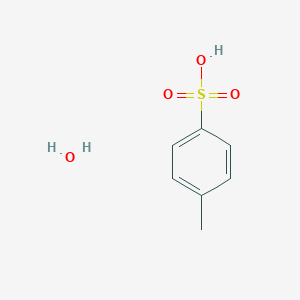
p-Toluenesulfonic acid monohydrate
Cat. No. B043110
Key on ui cas rn:
6192-52-5
M. Wt: 190.22 g/mol
InChI Key: KJIFKLIQANRMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04831025
Procedure details


To an ice-cooled solution of potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate (415.5 g) in dimethyl formamide (750 ml), iodomethyl penicillanate 1,1-dioxide (279.1 g) was added with stirring. After stirring for 40 minutes at approximately 5° C., ethyl acetate (2 liter) was added and the resulting solution washed with water (400 ml), followed by saturated aqueous sodium chloride (400 ml). The washings were extracted with ethyl acetate (2×400 ml), whereupon the ethyl acetate phases were combined and washed with saturated aqueous sodium chloride (2×400 ml) to give a solution containing the amino-protected VD 1827. This was hydrolyzed at an apparent pH-value of 2.5-3 (glass calomel electrode) by addition of a solution of 4-toluenesulfonic acid monohydrate (142.5 g) in ethyl acetate (1 liter). After stirring for 1 hour at 5° C., the crystals were filtered off, washed with ethyl acetate and dried to give 550.9 g of the crude title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate
Quantity
415.5 g
Type
reactant
Reaction Step One


[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1>CN(C)C=O.C(OCC)(=O)C>[OH2:9].[OH2:1].[S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:12])=[CH:3][CH:4]=1)([OH:11])(=[O:10])=[O:9] |f:0.1,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate
|
|
Quantity
|
415.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
amino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
calomel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
142.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 40 minutes at approximately 5° C.
|
|
Duration
|
40 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solution washed with water (400 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The washings were extracted with ethyl acetate (2×400 ml), whereupon the ethyl acetate phases
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride (2×400 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at 5° C.
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.S(=O)(=O)(O)C1=CC=C(C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 550.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 706.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
